

3,6-Dibromo-2-fluorobenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3,6-Dibromo-2-fluorobenzaldehyde
Cat. No.:	B1284285

[Get Quote](#)

Technical Guide: 3,6-Dibromo-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3,6-Dibromo-2-fluorobenzaldehyde**, a key aromatic building block in organic synthesis. It covers the fundamental physicochemical properties, representative experimental protocols for its synthesis and analysis, and its potential applications in the field of drug discovery.

Core Physicochemical Data

3,6-Dibromo-2-fluorobenzaldehyde is a substituted aromatic aldehyde. The presence of two bromine atoms, a fluorine atom, and an aldehyde group on the benzene ring makes it a versatile intermediate for the synthesis of complex organic molecules.

Property	Data	Citations
Molecular Formula	C ₇ H ₃ Br ₂ FO	[1] [2] [3]
Molecular Weight	281.90 g/mol	[1] [2]
CAS Number	870703-68-7	[1] [2]
Appearance	Solid (form)	[2]

Experimental Protocols

The synthesis of **3,6-Dibromo-2-fluorobenzaldehyde** presents a challenge due to the specific substitution pattern required. Direct dibromination of 2-fluorobenzaldehyde is complicated by the directing effects of the existing substituents and the sensitivity of the aldehyde group to oxidation.[\[4\]](#) Therefore, a multi-step synthesis is often necessary. The following represents a plausible, albeit challenging, synthetic approach based on established organic chemistry principles.

Representative Synthesis Protocol

This protocol is a hypothetical multi-step pathway, as a direct, high-yield synthesis is not readily available in the literature. It is based on strategies discussed for related halogenated aromatics.[\[4\]](#)

Step 1: Protection of the Aldehyde Group of 2-Fluorobenzaldehyde

- To a solution of 2-fluorobenzaldehyde (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
- Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-fluorophenyl)-1,3-dioxolane.

Step 2: Ortho-Lithiation and Bromination

- Dissolve the protected aldehyde from Step 1 in dry tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).
- Slowly add n-butyllithium (1.1 equivalents) and stir for 1-2 hours at -78 °C. The fluorine atom directs the lithiation to the ortho position (C6).
- Slowly add a solution of 1,2-dibromoethane (1.2 equivalents) in dry THF.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Second Bromination

- Dissolve the product from Step 2 in a suitable solvent such as dichloromethane.
- Add a brominating agent like N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a Lewis acid (e.g., iron(III) bromide).
- Stir the reaction at room temperature and monitor by TLC.
- Upon completion, wash the reaction mixture with sodium thiosulfate solution to remove excess bromine, followed by water and brine.
- Dry the organic layer and concentrate under reduced pressure.

Step 4: Deprotection of the Aldehyde Group

- Dissolve the dibrominated, protected aldehyde in a mixture of acetone and water.

- Add a catalytic amount of a strong acid (e.g., hydrochloric acid).
- Heat the mixture to reflux and monitor by TLC until the deprotection is complete.
- Cool the reaction, neutralize with sodium bicarbonate, and extract with ethyl acetate.
- Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to obtain **3,6-Dibromo-2-fluorobenzaldehyde**.

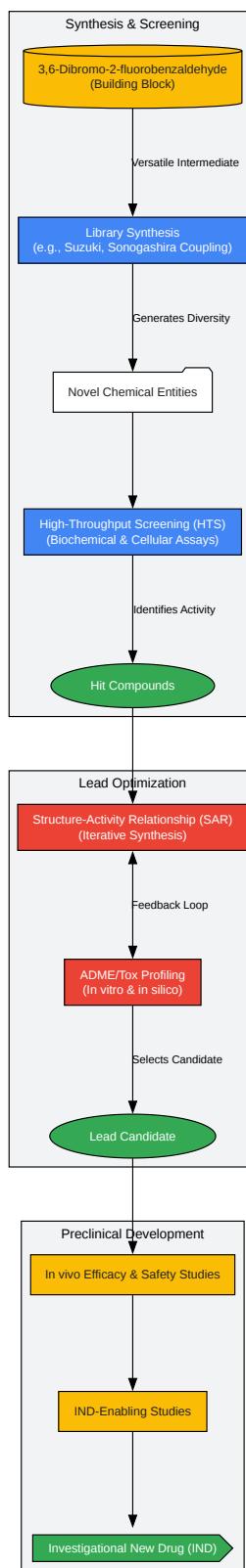
Analytical Protocol: Isomer Purity and Quantification by Gas Chromatography

A high-resolution analytical method is crucial for ensuring the purity of **3,6-Dibromo-2-fluorobenzaldehyde** and for separating it from other isomers that may form during synthesis. The following protocol is based on a validated method for the separation of bromofluorobenzaldehyde isomers using Low Thermal Mass Gas Chromatography (LTM-GC).

[5]

Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890A GC system equipped with an LTM column module, a flame ionization detector (FID), and an autosampler.
- Column: DB-624 (30 m x 0.25 mm, 1.4 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.
- Oven Program:
 - Initial temperature: 140 °C, hold for 2 minutes.
 - Ramp: 5 °C/min to 220 °C, hold for 5 minutes.
- Injector: Split mode (split ratio 50:1), temperature 250 °C.
- Detector: FID, temperature 280 °C.
- Sample Preparation: Prepare a 1000 ppm solution of the sample in GC-grade acetonitrile.


Procedure:

- System Suitability: Inject a standard solution containing the target analyte and any known isomeric impurities to verify system performance, including resolution, peak shape, and retention time reproducibility.
- Sample Analysis: Inject the prepared sample solution into the GC system.
- Data Analysis: Identify the peak corresponding to **3,6-Dibromo-2-fluorobenzaldehyde** based on its retention time relative to a reference standard. Quantify the purity by calculating the peak area percentage.

Role in Drug Discovery and Development

Halogenated benzaldehydes, such as **3,6-Dibromo-2-fluorobenzaldehyde**, are valuable building blocks in medicinal chemistry.^{[6][7]} The bromine and fluorine atoms can be exploited for various coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity. The aldehyde group can be used to synthesize heterocycles or be converted into other functional groups.

The following diagram illustrates a conceptual workflow for the utilization of **3,6-Dibromo-2-fluorobenzaldehyde** in a drug discovery program.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 3,6-二溴-2-氟代苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 870703-68-7|3,6-Dibromo-2-fluorobenzaldehyde|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. innospk.com [innospk.com]
- To cite this document: BenchChem. [3,6-Dibromo-2-fluorobenzaldehyde molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1284285#3-6-dibromo-2-fluorobenzaldehyde-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com